molecular formula C11H11FN2O8 B12847467 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside

2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside

Cat. No.: B12847467
M. Wt: 318.21 g/mol
InChI Key: FFZAEQIDAVDSET-SNXWAXQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for certain glycosidases, leading to the hydrolysis of the O-glycosidic bond. This enzymatic reaction is crucial for studying the biochemical pathways and enzyme kinetics involved in carbohydrate metabolism .

Comparison with Similar Compounds

2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific sugar moiety and its applications in various scientific fields.

Properties

Molecular Formula

C11H11FN2O8

Molecular Weight

318.21 g/mol

IUPAC Name

(3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluorooxane-3,4-diol

InChI

InChI=1S/C11H11FN2O8/c12-9-10(16)7(15)4-21-11(9)22-8-2-1-5(13(17)18)3-6(8)14(19)20/h1-3,7,9-11,15-16H,4H2/t7-,9-,10+,11+/m1/s1

InChI Key

FFZAEQIDAVDSET-SNXWAXQRSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O

Origin of Product

United States

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